1-(2-methoxybenzyl)-2-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-7-5-6-10-15(12)11-13-8-3-4-9-14(13)16-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJRTQYHTVXMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 2 Methoxybenzyl 2 Methylpiperidine
Precursor Synthesis and Formation of the Piperidine (B6355638) Core
The foundational step in the synthesis of 1-(2-methoxybenzyl)-2-methylpiperidine is the construction of the 2-methylpiperidine (B94953) scaffold. Various synthetic strategies can be employed to achieve this, broadly categorized into hydrogenation and reduction methods, as well as cyclization and annulation reactions.
Hydrogenation and Reduction Strategies for Piperidine Ring Formation
A prevalent and efficient method for the synthesis of the 2-methylpiperidine core is the catalytic hydrogenation of 2-methylpyridine (also known as 2-picoline). This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.
Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the use of platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under hydrogen pressure has been demonstrated to effectively reduce 2-methylpyridine to 2-methylpiperidine escholarship.org. The reaction typically proceeds at room temperature under a hydrogen atmosphere, with pressures ranging from 50 to 70 bar, yielding the desired product within 4 to 6 hours escholarship.org.
The choice of catalyst and solvent can significantly influence the stereoselectivity of the hydrogenation, leading to either cis or trans isomers when other substituents are present on the pyridine ring. For the synthesis of 2-methylpiperidine from 2-methylpyridine, this is not a factor. However, in the broader context of substituted piperidine synthesis, achieving high diastereoselectivity is a key consideration. For example, iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridinium salts has been developed to produce enantioenriched 2-alkylpiperidines with high levels of enantioselectivity nih.gov.
Recent advancements have also focused on developing more sustainable and efficient catalytic systems. For example, a rhodium(III) oxide (Rh₂O₃) catalyst has been reported for the hydrogenation of various unprotected pyridines, including alkyl-substituted ones, under mild conditions (5 bar H₂, 40 °C) uea.ac.uk. This method offers a broad substrate scope and is practically useful.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Methylpyridine
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| PtO₂ | Glacial Acetic Acid | 70 | Room Temperature | 4-6 | Good | escholarship.org |
| Rh₂O₃ | 2,2,2-Trifluoroethanol (TFE) | 5 | 40 | 16 | >99% | uea.ac.uk |
Cyclization and Annulation Reactions for Piperidine Scaffold Construction
Beyond the hydrogenation of pyridine precursors, the piperidine ring can be constructed through various cyclization and annulation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors.
Intramolecular cyclization is a powerful strategy where a linear molecule containing both the nitrogen atom and the requisite carbon chain undergoes ring closure. For instance, the intramolecular reductive cyclization of a conjugated keto-azide intermediate has been used to construct a 2,3,6-trisubstituted piperidine skeleton, demonstrating the utility of this approach for creating complex piperidine derivatives nih.gov.
Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide a versatile route to piperidines. For example, a [5+1] annulation method has been reported for the stereoselective synthesis of substituted piperidines nih.gov. These reactions often involve the condensation of amines with aldehydes or ketones followed by reduction of the resulting imine, a process known as reductive amination nih.gov.
Introduction of the 2-Methoxybenzyl Substituent
Once the 2-methylpiperidine core is obtained, the next critical step is the introduction of the 2-methoxybenzyl group at the nitrogen atom. This is typically achieved through N-alkylation or reductive amination.
N-Alkylation and Nucleophilic Substitution Approaches
N-alkylation is a direct method for forming the C-N bond between the piperidine nitrogen and the benzyl (B1604629) group. This reaction involves the nucleophilic attack of the secondary amine of 2-methylpiperidine on an electrophilic 2-methoxybenzyl halide, typically 2-methoxybenzyl chloride or bromide.
The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), and less polar solvents like dichloromethane (DCM) being commonly used echemi.comchemicalforums.comresearchgate.net.
For instance, a general procedure for N-alkylation involves stirring the piperidine with the benzyl chloride and a base like K₂CO₃ in a suitable solvent such as ethanol or DCM echemi.comchemicalforums.com. The reaction can be performed at room temperature or with heating, sometimes under microwave irradiation to accelerate the process echemi.com. The reactivity of the benzyl halide can be influenced by the substituents on the aromatic ring; electron-donating groups like the methoxy (B1213986) group can affect the reaction mechanism, potentially favoring an SN1-type pathway echemi.comchemicalforums.com.
Strategic Functionalization at the Piperidine Nitrogen
Reductive amination offers an alternative and often milder approach to N-alkylation. This two-step, one-pot process involves the reaction of 2-methylpiperidine with 2-methoxybenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), being particularly common. The reaction conditions are generally mild, proceeding at room temperature in solvents like methanol, ethanol, or dichloromethane.
The double reductive amination (DRA) reaction on dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton and can be adapted for N-functionalization chim.itresearchgate.net. While not directly applicable to the final benzylation step in this specific synthesis, it highlights the versatility of reductive amination in piperidine chemistry.
Incorporation of the 2-Methyl Substituent on the Piperidine Ring
The 2-methyl substituent is a key structural feature of the target molecule. As discussed in section 2.1.1, the most straightforward approach to its incorporation is to start with a precursor that already contains this group, namely 2-methylpyridine. Hydrogenation of 2-methylpyridine directly yields the 2-methylpiperidine core.
Alternatively, the methyl group can be introduced onto a pre-formed piperidine or a precursor ring system. One such method involves the α-lithiation of an N-protected piperidine followed by methylation. For example, N-Boc-2-methylpiperidine can be synthesized via diastereoselective lithiation of N-Boc-piperidine with s-butyllithium in the presence of TMEDA, followed by trapping the resulting anion with an electrophile nih.gov. While this example starts with a methylpiperidine, the principle can be applied to introduce a methyl group at the 2-position of a piperidine ring.
Another strategy involves the methylation of pyridines. For instance, α-methylation of pyridine can be achieved using Raney® nickel in the presence of a high-boiling primary alcohol, although this method often requires harsh conditions and long reaction times nih.gov. More modern approaches, such as flow synthesis, have been developed to improve the efficiency and safety of such reactions nih.gov.
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The synthesis of specific enantiomers of this compound, a chiral compound, necessitates stereoselective methods to control the three-dimensional arrangement of its atoms. Two primary strategies are employed to obtain the individual enantiomers: asymmetric synthesis, which creates a specific stereoisomer, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Asymmetric Synthesis:
A plausible and efficient method for the asymmetric synthesis of 2-alkylpiperidines, such as this compound, involves the catalytic asymmetric hydrogenation of a corresponding substituted pyridine precursor. This approach directly establishes the chiral center at the 2-position of the piperidine ring with high enantioselectivity. For instance, an N-(2-methoxybenzyl)-2-methylpyridinium salt can be subjected to hydrogenation using an Iridium-based catalyst system with a chiral phosphine ligand, such as MeO-BoQPhos. This method has proven effective for a range of 2-alkylpyridines, yielding enantioenriched piperidines with high enantiomeric ratios. The resulting enantioenriched N-benzyl-2-methylpiperidine can then be readily N-alkylated with 2-methoxybenzyl bromide to yield the target compound.
Another potential stereoselective route involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction step, after which it is removed. For example, a chiral amine could be used in a conjugate addition reaction to construct the piperidine ring with a defined stereochemistry.
Chiral Resolution:
When a racemic mixture of this compound is synthesized, the enantiomers can be separated through chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® IA or IB), have demonstrated broad applicability in resolving racemic piperidine analogues. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation.
Kinetic resolution is another viable strategy. This method involves reacting the racemic mixture with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, enantioselective acylation using a chiral hydroxamic acid has been successfully applied to the kinetic resolution of disubstituted piperidines. This approach would involve the selective acylation of one enantiomer of a precursor, such as 2-methylpiperidine, followed by N-alkylation with 2-methoxybenzyl bromide.
| Method | Description | Key Reagents/Techniques |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral pyridinium salt to form an enantioenriched piperidine. | Iridium catalyst, Chiral phosphine ligand (e.g., MeO-BoQPhos), H₂ gas |
| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the stereoselective formation of the piperidine ring. | Chiral amines, Organometallic reagents |
| Chiral HPLC | Chromatographic separation of enantiomers using a column with a chiral stationary phase. | Chiral stationary phases (e.g., Chiralpak® IA, Chiralpak® IB), HPLC system |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst. | Chiral acylating agents (e.g., chiral hydroxamic acids), Enzymes |
Synthetic Routes for Analogs and Prodrugs of this compound
Synthesis of Analogs:
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships by modifying different parts of the molecule.
Modification of the N-benzyl group: Analogs with different substituents on the benzyl ring can be synthesized by reacting 2-methylpiperidine with various substituted benzyl halides or by performing reactions on the existing methoxybenzyl group. For example, demethylation of the methoxy group would yield a phenolic analog, which could be further functionalized. A series of N-arylmethyl substituted piperidine derivatives can be prepared to investigate the influence of the aromatic substituent on biological activity.
Modification of the piperidine ring: Analogs with substituents at other positions on the piperidine ring can be synthesized using multi-step procedures. For instance, functionalization at the 4-position can be achieved starting from a suitable 4-substituted piperidine precursor. The introduction of functional groups such as hydroxyl or amino groups can provide sites for further derivatization.
Synthesis of Prodrugs:
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. For a tertiary amine like this compound, several prodrug strategies can be employed to modify its physicochemical properties, such as solubility or membrane permeability.
N-Oxides: One common prodrug approach for tertiary amines is the formation of an N-oxide. The N-oxide is typically more water-soluble and can be reduced back to the parent tertiary amine in vivo. The synthesis of the N-oxide of this compound can be achieved by oxidation with reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
N-Phosphonooxymethyl Derivatives: Another strategy involves the synthesis of N-phosphonooxymethyl prodrugs. These derivatives can significantly enhance aqueous solubility. The synthesis involves the reaction of the tertiary amine with a derivatizing reagent like di-tert-butyl chloromethyl phosphate to form a quaternary salt. Subsequent removal of the tert-butyl protecting groups under acidic conditions yields the N-phosphonooxymethyl prodrug. These prodrugs are designed to be cleaved in vivo by phosphatases to release the active drug.
| Prodrug Strategy | Description | Synthetic Approach |
| N-Oxide | Oxidation of the tertiary amine to form a more polar N-oxide, which is bioreducible. | Oxidation with H₂O₂ or m-CPBA. |
| N-Phosphonooxymethyl | Attachment of a phosphonooxymethyl group to the nitrogen to increase water solubility. | Reaction with a protected chloromethyl phosphate derivative followed by deprotection. |
Structure Activity Relationship Sar Studies of 1 2 Methoxybenzyl 2 Methylpiperidine Derivatives
Impact of Methoxybenzyl Substituent Position (ortho, meta, para) on Biological Activity
The position of the methoxybenzyl substituent on the piperidine (B6355638) nitrogen is a critical determinant of the biological activity of 1-(substituted benzyl)-2-methylpiperidine derivatives. Studies on related N-benzyl piperidines have shown that moving a substituent between the ortho, meta, and para positions on the benzyl (B1604629) ring can significantly alter the compound's affinity and selectivity for various biological targets. nih.govresearchgate.net
For instance, in a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, compounds with substituents at the ortho and meta positions of the N-benzyl side chain were synthesized and evaluated for their affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net This research demonstrated that positional changes directly influence transporter affinity and selectivity. While this study did not specifically use a 2-methylpiperidine (B94953) core, it highlights the principle that the spatial arrangement of the benzyl substituent is key to receptor interaction.
While direct SAR data for the ortho, meta, and para isomers of 1-(methoxybenzyl)-2-methylpiperidine is not extensively available in the provided results, the established principles from closely related compound series strongly suggest that the ortho-methoxybenzyl arrangement in the title compound is likely a key factor in its specific pharmacological profile. The steric and electronic effects of the methoxy (B1213986) group in the ortho position would create a distinct conformational preference and interaction profile compared to its meta and para counterparts.
Influence of Substitutions on the Methoxybenzyl Ring on Pharmacological Profiles
Modifying the methoxybenzyl ring with additional substituents can significantly modulate the pharmacological properties of 1-(2-methoxybenzyl)-2-methylpiperidine derivatives. Research on analogous N-substituted piperidines and phenethylamines provides strong evidence for this.
The addition of a 2-methoxybenzyl group to phenethylamine (B48288) analogs (the "NBOMe" series) has been shown to dramatically increase binding affinity at several receptors, including the serotonin 5-HT2A and 5-HT2C receptors, as well as adrenergic α1 receptors. nih.govresearchgate.net This suggests that the 2-methoxybenzyl moiety itself is a powerful potentiating group.
Further substitutions on the benzyl ring of related piperidine compounds have been systematically explored to fine-tune their activity. For example, in a series of N-benzyl piperidines targeting monoamine transporters, the introduction of a trifluoromethyl group at the ortho position of the benzyl ring resulted in a compound that acted as an allosteric modulator of the serotonin transporter, a distinct mechanism of action. nih.govresearchgate.net In another study on M1 allosteric agonists, replacing the 2-methyl group on the benzyl ring with a 2-nitro group led to a more potent compound, although with reduced efficacy. nih.gov Conversely, adding a fluorine atom to the benzimidazolinone ring of these analogs uniformly decreased activity. nih.gov
These findings collectively indicate that the pharmacological profile of this compound can be significantly altered by introducing various substituents onto the methoxybenzyl ring. The nature, position, and electronic properties of these substituents can influence receptor affinity, selectivity, and even the mechanism of action.
Table 1: Impact of Benzyl Ring Substitution on Receptor Activity in Related Piperidine Series This table is based on data from analogous compound series and is for illustrative purposes.
| Parent Compound Series | Benzyl Ring Substitution | Observed Change in Activity | Reference |
|---|---|---|---|
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | 2-Trifluoromethyl | Allosteric modulator of SERT | nih.gov |
| 1-(Substituted benzyl)-4-(2-keto-1-benzoimidazolinyl)piperidine | 2-Nitro | Increased potency, decreased efficacy at M1 receptor | nih.gov |
Role of the 2-Methyl Group on Piperidine Ring Stereochemistry and Activity
The presence of a methyl group at the 2-position of the piperidine ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers. This stereochemistry is a crucial factor in determining the biological activity of the compound, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.gov The three-dimensional arrangement of the 2-methyl group influences how the molecule binds to its biological target. nih.gov
In many classes of piperidine-containing drugs, bioactivity resides primarily in a single enantiomer. nih.gov The orientation of the substituent at the 2-position can significantly affect the molecule's interaction with its receptor. For example, in conformationally restrained phenethylamine analogues, the spatial orientation of the side chain is a key determinant of agonist potency at the 5-HT2A receptor. nih.gov
The 2-methyl group also influences the conformational preference of the piperidine ring itself. Piperidine rings typically adopt a chair conformation. wikipedia.org In N-methylpiperidine, the equatorial conformation of the methyl group is strongly preferred. wikipedia.org The 2-methyl group in this compound would similarly be expected to favor an equatorial position to minimize steric hindrance, which in turn orients the N-benzyl group and influences its interaction with receptors.
While direct comparisons of the (R) and (S) enantiomers of this compound are not detailed in the provided search results, studies on related chiral piperidines consistently demonstrate the importance of stereochemistry. For instance, the synthesis of enantiomerically enriched 2,4-disubstituted piperidines is an area of significant interest for developing novel, structurally diverse molecules for drug discovery, underscoring the role of stereocontrol in achieving desired biological activity. acs.org
Modifications of the Piperidine Nitrogen Substituent and Their SAR Implications
The substituent attached to the piperidine nitrogen is a key modulator of pharmacological activity. In the case of this compound, the 2-methoxybenzyl group is this critical substituent. The nature of this N-substituent can profoundly impact affinity and selectivity for various transporters and receptors.
Studies on piperidine-based cocaine analogs have shown that the norepinephrine transporter (NET) is particularly sensitive to the bulk of the N-substituent in close proximity to the piperidine ring. acs.org Generally, manipulating the N-substituent is a common strategy for designing new monoamine reuptake inhibitors. acs.org For instance, the N-(2-methoxybenzyl) substitution on phenethylamine drugs (NBOMe series) is known to significantly enhance binding affinity at serotonergic 5-HT2A receptors compared to their parent compounds. nih.govresearchgate.net
Replacing the N-benzyl group with other moieties has been explored in various piperidine series. In a study of σ1 receptor ligands, replacing a proton or a tosyl group on the piperidine nitrogen with a methyl group led to significantly higher σ1 receptor affinity and selectivity. nih.gov This highlights that even small changes to the N-substituent can have a large effect.
Furthermore, the basicity of the piperidine nitrogen is often crucial for activity. For many piperidine-based ligands, protonation of this nitrogen is thought to be necessary for effective blockade of monoamine transporters. acs.org The electronic properties of the N-substituent can influence this basicity and, consequently, the biological activity.
Table 2: Effect of N-Substituent Modification on Receptor Affinity in Related Piperidine Series This table is based on data from analogous compound series and is for illustrative purposes.
| Piperidine Scaffold | N-Substituent | Target | Effect on Affinity | Reference |
|---|---|---|---|---|
| 2,5-dimethoxy-phenethylamine | H | 5-HT2A Receptor | Baseline Affinity | nih.gov |
| 2,5-dimethoxy-phenethylamine | 2-Methoxybenzyl | 5-HT2A Receptor | Increased Affinity | nih.gov |
| 4-(2-aminoethyl)-2-phenylpiperidine | H | σ1 Receptor | Lower Affinity | nih.gov |
Conformational Analysis and its Correlation with Biological Recognition
The three-dimensional shape, or conformation, of this compound is intrinsically linked to its biological activity. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and how these relate to its ability to be recognized by and bind to a biological target.
The piperidine ring itself typically adopts a chair conformation to minimize steric strain. wikipedia.org For substituted piperidines, the substituents can exist in either axial or equatorial positions, and the molecule will favor the conformation that minimizes steric interactions. In N-methylpiperidine, the equatorial conformation is significantly more stable. wikipedia.org This preference for an equatorial substituent would likely also apply to the 2-methyl group in this compound.
The flexibility of the N-benzyl group adds another layer of complexity. The rotation around the N-CH2 and CH2-Aryl bonds allows the molecule to adopt various shapes. Computational modeling and conformational analysis of structurally dissimilar allosteric modulators of muscarinic receptors have suggested that an S-shape conformation may be a plausible general active conformation for these types of molecules. nih.gov This type of analysis helps to build a pharmacophore model, which defines the essential spatial arrangement of functional groups required for biological activity.
Ultrafast conformational dynamics studies on N-methyl piperidine have revealed that it can exist in an equilibrium between chair and twist conformers, with rapid interconversion between them. rsc.org The presence of the bulky 2-methoxybenzyl group in this compound would likely influence this conformational landscape, potentially stabilizing a specific conformation that is optimal for binding to its biological target. The correlation between a molecule's conformation and its biological recognition is a fundamental principle in medicinal chemistry, where the shape and electrostatic potential of the molecule must be complementary to its binding site. nih.gov
Research Findings on this compound Not Available in Preclinical Models
A comprehensive search of scientific databases and literature has revealed no available pharmacological or biochemical data for the specific chemical compound this compound.
The intended scope of the article was to cover the following areas:
Pharmacological and Biochemical Investigations of 1 2 Methoxybenzyl 2 Methylpiperidine in Preclinical Models
Preclinical Efficacy Studies in Non-Human Biological Systems:This section was planned to detail any known antimicrobial activity against bacterial and fungal strains.
Searches for "1-(2-methoxybenzyl)-2-methylpiperidine" did not yield any specific studies. The scientific literature does contain information on structurally related compounds, such as various N-benzylpiperidine derivatives or compounds with a 2-methoxybenzyl moiety. However, per the specific instructions to focus solely on this compound, findings from these related but distinct molecules cannot be extrapolated or included.
Therefore, no data tables or detailed research findings can be generated for the requested article. The lack of available information prevents a scientifically accurate discussion on the pharmacology and biochemistry of this compound.
Anticancer Activity in Cultured Cell Lines and In Vivo Xenograft Models
No specific studies detailing the in vitro or in vivo anticancer effects of this compound were identified. There is no available data on its activity against cultured cancer cell lines or its efficacy in xenograft models.
Anti-inflammatory and Immunomodulatory Effects
Information regarding the anti-inflammatory or immunomodulatory properties of this compound is not available in the current scientific literature. No studies were found that investigated its impact on inflammatory mediators or immune cell function.
Neuropharmacological Activities in Animal Models (e.g., Antidepressant-like effects, Analgesic properties)
There is no published research on the neuropharmacological profile of this compound. Studies evaluating its potential for antidepressant-like, analgesic, or other central nervous system effects in animal models have not been reported.
Antiviral Activity in Viral Replication Assays
No data is available from viral replication assays to suggest any antiviral activity for this compound.
Mechanistic Elucidation of Biological Actions
Ligand-Target Interactions at the Molecular Level
Without primary biological activity data, there have been no subsequent studies to identify specific molecular targets or characterize the ligand-target interactions of this compound.
Cellular Pathway Perturbations and Downstream Effects
Research elucidating the impact of this compound on cellular signaling pathways and its downstream biological effects has not been published.
Computational and Theoretical Chemistry Studies of 1 2 Methoxybenzyl 2 Methylpiperidine
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 1-(2-methoxybenzyl)-2-methylpiperidine, to the active site of a target protein.
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (this compound) and the target protein are required. The ligand's structure can be generated and optimized using computational chemistry software. The target's structure is often obtained from crystallographic data. The docking process then involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. Scoring functions are used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. jbcpm.com
For this compound, potential biological targets could include receptors and enzymes where similar piperidine (B6355638) or benzylpiperidine structures have shown activity. For instance, derivatives of benzylpiperidine have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it Docking studies of such derivatives into the MAGL active site have helped to predict their binding modes. unisi.it Similarly, phenylpiperazine derivatives have been docked into the active site of topoisomerase II to predict their anticancer activity. mdpi.com
A hypothetical docking study of this compound would likely show the piperidine ring and the methoxybenzyl group engaging in various interactions with the amino acid residues of the target's active site. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The 2-methyl group on the piperidine ring and the methoxy (B1213986) group on the benzyl (B1604629) ring would influence the molecule's conformation and steric fit within the binding pocket. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the predicted binding affinity. jbcpm.com
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description | Example Value |
| Target Protein | The biological macromolecule to which the ligand binds. | Monoacylglycerol Lipase (MAGL) |
| Binding Energy (kcal/mol) | The calculated free energy of binding of the ligand to the protein. | -8.5 |
| Interacting Residues | Amino acids in the active site that form key interactions with the ligand. | Ser122, His269, Asp239 |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, van der Waals forces |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. brieflands.com These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. For this compound, this would involve synthesizing and testing a series of derivatives with variations in their structure, for example, by changing the substituents on the benzyl or piperidine rings. nih.gov Next, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. brieflands.com
Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical equation that correlates the descriptors with the biological activity. brieflands.com The predictive power of the QSAR model is assessed through internal and external validation techniques. pharmacophorejournal.com
A QSAR study on derivatives of this compound could reveal important relationships between structure and activity. For example, a study on trimetazidine (B612337) derivatives found a significant correlation between the van der Waals volume of substituents and their binding affinity. nih.gov Similarly, a QSAR analysis of naphthoquinone derivatives identified key descriptors for their inhibitory activity. brieflands.com For this compound derivatives, a QSAR model might indicate that the size and electronics of the substituent on the benzyl ring are critical for its biological effect.
Table 2: Key Components of a QSAR Study for this compound Derivatives
| Component | Description | Example |
| Training Set | A set of molecules with known activities used to build the model. | 30 derivatives of this compound |
| Test Set | A set of molecules with known activities used to validate the model's predictive ability. | 10 derivatives of this compound |
| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Molecular weight, LogP, Polarizability |
| Statistical Method | The algorithm used to create the mathematical model. | Multiple Linear Regression (MLR) |
| Validation Metrics | Statistical parameters used to assess the quality of the model. | R², Q², Predictive R² |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.govresearchgate.net
For this compound, DFT calculations can provide detailed information about its three-dimensional structure and the distribution of electrons within the molecule. The optimized geometry reveals the most stable conformation of the molecule, including the relative orientations of the piperidine and benzyl rings. Vibrational frequency calculations can predict the infrared and Raman spectra of the compound, which can be compared with experimental data to confirm its structure. nih.gov
The electronic properties derived from DFT calculations are particularly valuable for understanding a molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com Other reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. mdpi.com
Table 3: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.2 eV |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | 5.6 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 2.5 Debye |
| Global Electrophilicity Index | A measure of the molecule's ability to accept electrons. | 1.5 eV |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of molecules and the dynamics of their interactions.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule is not rigid and can adopt various shapes due to the rotation around single bonds. An MD simulation can sample these different conformations and determine their relative stabilities. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. rsc.org
When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding and the dynamics of the interaction. nih.gov By simulating the complex over a period of time (typically nanoseconds to microseconds), one can observe how the ligand and protein move and interact. This can reveal key interactions that are maintained throughout the simulation, as well as transient interactions that may be important for binding or function. frontiersin.org Properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the complex and the flexibility of different parts of the protein and ligand. frontiersin.org
Pharmacophore Modeling for Lead Optimization
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. chemrxiv.org
To build a pharmacophore model for a series of compounds related to this compound, a set of active molecules would be aligned based on their common structural features. nih.gov The resulting pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds that match the pharmacophoric features. nih.gov This is a powerful approach for identifying novel scaffolds for lead optimization.
Furthermore, pharmacophore models can be used to guide the modification of existing lead compounds, such as this compound, to improve their activity. By understanding which features are essential for binding, chemists can design new derivatives that better match the pharmacophore and are therefore predicted to have higher potency. nih.govnih.gov Validation of a pharmacophore model is crucial and is often performed by assessing its ability to distinguish known active compounds from inactive ones in a database. nih.gov
Table 4: Example Pharmacophore Features for a Hypothetical Target of this compound
| Feature | Description | Location on this compound |
| Aromatic Ring | A planar, cyclic, conjugated system. | Benzyl group |
| Hydrophobic Group | A nonpolar region of the molecule. | Piperidine ring, methyl group |
| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | Oxygen of the methoxy group, Nitrogen of the piperidine ring |
Analytical Methodologies for Research on 1 2 Methoxybenzyl 2 Methylpiperidine
Spectroscopic Characterization in Research Contexts (e.g., NMR, MS, IR for structural confirmation in synthetic studies)
The definitive identification and structural elucidation of newly synthesized 1-(2-methoxybenzyl)-2-methylpiperidine relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the 2-methoxybenzyl group and the 2-methylpiperidine (B94953) ring. The aromatic protons of the methoxybenzyl group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The benzylic protons (CH₂) would likely appear as a singlet or a pair of doublets (if diastereotopic) in the range of δ 3.5-4.5 ppm. The protons of the methylpiperidine ring, including the methyl group, would resonate in the upfield region, generally between δ 1.0 and 3.0 ppm. The methyl group would appear as a doublet.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons of the benzyl (B1604629) group would show signals in the δ 110-160 ppm region, with the carbon bearing the methoxy group being the most downfield. The methoxy carbon itself would appear around δ 55 ppm. The benzylic carbon would be expected in the δ 50-60 ppm range. The carbons of the 2-methylpiperidine ring would resonate in the upfield region, typically from δ 20 to 60 ppm, with the methyl carbon appearing at approximately δ 15-20 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Under electron ionization (EI), this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment would likely be the tropylium (B1234903) ion or a related species formed by the cleavage of the C-N bond, resulting in a fragment at m/z 121, corresponding to the 2-methoxybenzyl cation. Another significant fragmentation pathway would involve the loss of the methyl group from the piperidine (B6355638) ring.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively). Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear as a strong band around 1240 cm⁻¹ and 1030 cm⁻¹. mdpi.com
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons: δ 6.8-7.4 ppm; Methoxy protons: ~δ 3.8 ppm (singlet); Benzylic protons: δ 3.5-4.5 ppm; Piperidine ring protons: δ 1.5-3.0 ppm; Methyl protons: ~δ 1.1 ppm (doublet) |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Methoxy carbon: ~δ 55 ppm; Benzylic carbon: δ 50-60 ppm; Piperidine ring carbons: δ 20-60 ppm; Methyl carbon: δ 15-20 ppm |
| MS (EI) | Molecular ion peak [M]⁺; Key fragments at m/z 121 (2-methoxybenzyl cation) and [M-15]⁺ (loss of methyl) |
| IR | Aromatic C-H stretch: ~3050 cm⁻¹; Aliphatic C-H stretch: 2800-3000 cm⁻¹; Aromatic C=C stretch: 1450-1600 cm⁻¹; C-O stretch: ~1240 cm⁻¹ and ~1030 cm⁻¹ |
Chromatographic Techniques for Purification and Purity Assessment in Research
Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. drugsandalcohol.ie A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (eluent). The separated components are visualized under UV light or by staining. The retention factor (Rf) value of the compound is a characteristic property under a given set of conditions.
Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the standard method. Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (eluent), often determined by prior TLC analysis, is passed through the column to separate the desired compound from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the final purity assessment of the synthesized compound. nih.gov A reversed-phase C18 column is commonly used for the analysis of such compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is usually performed using a UV detector, as the methoxybenzyl group contains a chromophore that absorbs UV light. biosynce.com The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC can also be employed for the purity analysis of this compound, provided the compound is sufficiently volatile and thermally stable. tsijournals.com A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-1 or DB-17) is typically used. tsijournals.com The sample is injected into a heated port, vaporized, and carried through the column by an inert gas (e.g., helium or nitrogen). Detection is commonly achieved with a flame ionization detector (FID). tsijournals.com
Table 2: Typical Chromatographic Conditions for the Analysis of Substituted Piperidines
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | UV (254 nm) / Staining |
| HPLC | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% TFA (gradient elution) nih.gov | UV (e.g., 210, 254 nm) nih.gov |
| GC | DB-17 (30 m x 0.53 mm, 1 µm film) tsijournals.com | Helium at ~2 mL/min tsijournals.com | FID tsijournals.com |
Assay Development for Quantitative Analysis in Biological Matrices (Preclinical)
For preclinical studies investigating the pharmacokinetic properties of this compound, a sensitive and specific quantitative assay for its determination in biological matrices such as plasma, serum, or tissue homogenates is required. nih.gov
Sample Preparation: The first step in the analysis of the compound from biological samples is to remove interfering substances, primarily proteins and phospholipids. Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical to ensure high recovery of the analyte and minimal extraction of interfering compounds.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient method for sample clean-up. A cartridge containing a solid sorbent is used to retain the analyte from the sample matrix, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Analytical Technique: The gold standard for the quantitative analysis of drugs and their metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
An LC-MS/MS method for this compound would involve a reversed-phase HPLC separation followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and minimizes interference from the biological matrix. An internal standard, a structurally similar compound, is typically used to ensure the accuracy and precision of the method. nih.gov
Table 3: Outline of a Hypothetical Bioanalytical Method for this compound in Plasma
| Parameter | Description |
|---|---|
| Biological Matrix | Plasma |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
| Analytical Technique | LC-MS/MS |
| Chromatography | Reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | A stable isotope-labeled analog or a structurally similar compound |
Future Research Trajectories and Preclinical Translational Potential
Exploration of Novel Biological Targets for Piperidine (B6355638) Scaffolds
The piperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. researchgate.net This versatility suggests that future research could uncover novel applications for piperidine derivatives by exploring new or less-understood biological pathways.
Current research has identified piperidine derivatives that act on numerous target classes, including enzymes, receptors, and transporters. clinmedkaz.org For instance, different piperidine analogues have been designed as potent inhibitors of HIV-1 protease, a key enzyme in the viral life cycle. nih.govnih.govplos.org In the realm of neurodegenerative diseases, piperidine-based compounds have been developed to target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. ajchem-a.com One such inhibitor, compound 86a , demonstrated potent and highly selective inhibition of AChE. ajchem-a.com
The central nervous system (CNS) remains a major area for piperidine-based drug discovery. The scaffold is central to antipsychotic agents that target dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Furthermore, novel piperidine derivatives have shown affinity for histamine (B1213489) H3 and sigma-1 (σ1R) receptors, which are targets for developing new pain management therapies. nih.gov The demand for piperidine derivatives is also fueled by their use in next-generation small-molecule inhibitors for oncology, such as Bruton's tyrosine kinase (BTK) inhibitors used to treat certain cancers. pmarketresearch.com Given this broad targeting capability, a key future direction is the systematic screening of compounds like 1-(2-methoxybenzyl)-2-methylpiperidine against diverse panels of biological targets to identify unexpected and potentially valuable therapeutic activities.
| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |
| Enzymes | HIV-1 Protease | Antiviral (HIV) | nih.govnih.govplos.org |
| Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative (Alzheimer's) | ajchem-a.com | |
| Bruton's Tyrosine Kinase (BTK) | Oncology | pmarketresearch.com | |
| Receptors | Dopamine & Serotonin Receptors | Psychiatry (Schizophrenia) | nih.gov |
| Histamine H3 & Sigma-1 Receptors | Pain Management | nih.gov | |
| 5-HT2A Receptor | Research (Hallucinogen Action) | nih.gov | |
| Other | Monoamine Transporters | CNS Disorders | nih.gov |
Development of Next-Generation Derivatives with Enhanced Potency and Selectivity
A primary goal in medicinal chemistry is the iterative improvement of lead compounds to create next-generation drugs with superior efficacy, selectivity, and safety profiles. Advances in synthetic chemistry and computational drug design have significantly accelerated the ability to modify piperidine derivatives for enhanced performance. pmarketresearch.com
Structure-activity relationship (SAR) studies are crucial for this process, helping scientists understand how different chemical modifications affect a compound's biological activity. nih.gov For example, in the development of HIV-1 protease inhibitors, researchers found that the stereochemistry and substitution position of the piperidine ring, along with the nature of attached phenylsulfonamide groups, were decisive for potency. plos.org This knowledge allowed for the design of compound 22a , which exhibited a highly potent IC50 value of 3.61 nM. nih.govplos.org
Strategies for developing improved derivatives include:
Stereoselective Synthesis: Creating specific isomers of a compound can be critical, as different stereoisomers can have vastly different biological activities and safety profiles. nih.gov
Fragment-Based Drug Discovery (FBDD): This technique uses small chemical fragments to identify initial binding interactions, which are then grown or combined to produce a high-affinity lead compound. pmarketresearch.com
Computational Modeling: AI-driven molecular modeling allows for the rapid in silico screening and optimization of piperidine structures to improve properties like binding affinity and bioavailability before undertaking costly synthesis. pmarketresearch.com
Bioisosteric Replacement: Swapping one chemical group for another with similar physical or chemical properties to enhance potency, alter metabolism, or reduce toxicity.
Recent research has focused on creating novel piperidine derivatives for applications such as radiation countermeasures, where new compounds have demonstrated superior safety and effectiveness compared to existing agents like amifostine. nih.gov The systematic design and synthesis of further derivatives, based on these successful leads, is a promising avenue for future development. nih.gov
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Understanding the precise mechanism of action of a drug candidate is fundamental to its development. Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, holistic approach to achieving this by analyzing the complete set of genes, RNA transcripts, proteins, or metabolites in a biological system. biobide.comresearchgate.net These technologies are becoming essential tools in drug discovery for identifying targets and understanding drug toxicity. biobide.comnih.gov
For piperidine derivatives, omics can provide a comprehensive picture of the cellular changes that occur after treatment, moving beyond the interaction at a single primary target. maastrichtuniversity.nl For example, a compound might be designed to inhibit a specific enzyme, but proteomics could reveal its off-target effects on other proteins, while metabolomics could show how it alters cellular metabolic pathways. biobide.com
Key applications of omics in the context of piperidine drug development include:
Target Identification and Validation: Genomics and proteomics can help identify the specific genes or proteins involved in a disease, guiding the development of targeted piperidine-based drugs. biobide.com
Mechanism of Action Elucidation: By observing global changes in gene expression or protein levels, researchers can uncover the downstream pathways affected by a compound.
Toxicity Prediction: Toxicogenomics can help understand the molecular mechanisms behind drug side effects, allowing for the design of safer compounds. nih.govmaastrichtuniversity.nl
Biomarker Discovery: Omics data can reveal molecular biomarkers that indicate how a patient is responding to a drug, paving the way for personalized medicine.
The integration of these high-throughput techniques with advanced computational tools allows researchers to manage and interpret the vast amounts of data generated, providing a deeper understanding of complex biological systems and a drug's role within them. biobide.comnih.gov
Applications in Chemical Biology Probes and Tool Compounds
Beyond direct therapeutic applications, piperidine derivatives hold significant potential as chemical probes and tool compounds for basic biological research. These molecules are designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. chemrxiv.org
A chemical probe can be created by modifying a piperidine scaffold with reporter groups (e.g., fluorophores) or reactive moieties. Such probes can be used to:
Visualize the location and activity of a target protein within a cell.
Quantify target engagement and occupancy.
Isolate and identify binding partners.
A recent study demonstrated the development of piperazine-fused cyclic disulfides as high-performance, reduction-responsive probes for studying redox biology in live cells. chemrxiv.org These probes were designed to be activated significantly faster than previous tools, and different diastereomers showed remarkable specificity for different types of reductants. chemrxiv.org This principle of fine-tuning molecular structure to create highly specific tools is directly applicable to the piperidine scaffold.
By developing a library of well-characterized piperidine-based tool compounds, each with high selectivity for a particular target, the scientific community can more effectively probe the function of individual proteins and dissect complex signaling pathways.
Q & A
Q. What are the standard synthetic routes for 1-(2-methoxybenzyl)-2-methylpiperidine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution : Reacting 2-methylpiperidine with 2-methoxybenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
- Reductive amination : Condensing 2-methylpiperidine with 2-methoxybenzaldehyde using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol .
Optimization : Key parameters include temperature control (60–80°C for substitution), stoichiometric ratios (1:1.2 amine:electrophile), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 6.8–7.3 ppm, piperidine methyl group at δ 1.2–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO₂: 263.15) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Enzyme inhibition : Test against targets like acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric assays (e.g., Ellman’s method for AChE) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with HEK293 cells expressing cloned human receptors .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7 or HeLa) at concentrations ranging from 1–100 μM .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be resolved?
The 2-methyl group on the piperidine ring introduces stereochemical complexity. Strategies include:
- Chiral resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) to separate enantiomers via diastereomeric salt formation .
- Asymmetric catalysis : Employing palladium-catalyzed asymmetric hydrogenation with Josiphos ligands to achieve >90% enantiomeric excess (ee) .
- X-ray crystallography : Confirm absolute configuration of resolved enantiomers using single-crystal diffraction .
Q. What experimental designs address contradictions in reported biological activity data for piperidine derivatives?
- Dose-response validation : Replicate studies across multiple cell lines or animal models to rule out context-dependent effects .
- Off-target profiling : Use kinase or GPCR panels to identify unintended interactions (e.g., Eurofins Cerep’s SafetyScreen44) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to study electronic effects on receptor binding .
- Side-chain variations : Introduce substituents at the piperidine nitrogen (e.g., acyl groups) to modulate lipophilicity and blood-brain barrier penetration .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities for targets like σ receptors .
Q. What methodologies mitigate impurities in scaled-up synthesis of this compound?
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates .
- Recrystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to remove byproducts like unreacted 2-methoxybenzyl chloride .
- Quality-by-design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., pH, agitation rate) affecting purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
